(R)-(+)-2-Amino-3-methyl-1,1-diphenylbutane
Overview
Description
®-(+)-2-Amino-3-methyl-1,1-diphenylbutane is a chiral amine compound with significant interest in various scientific fields. Its unique structure, featuring a chiral center and two phenyl groups, makes it a valuable molecule for studying stereochemistry and chiral interactions.
Scientific Research Applications
®-(+)-2-Amino-3-methyl-1,1-diphenylbutane has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its interactions with biological molecules and potential as a chiral ligand.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-2-Amino-3-methyl-1,1-diphenylbutane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl cyanide and acetone.
Reaction Conditions: The key step involves the addition of benzyl cyanide to acetone in the presence of a strong base like sodium amide. This reaction forms an intermediate, which is then reduced using hydrogen gas and a palladium catalyst to yield the desired amine.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the pure ®-(+)-2-Amino-3-methyl-1,1-diphenylbutane.
Industrial Production Methods
In an industrial setting, the production of ®-(+)-2-Amino-3-methyl-1,1-diphenylbutane may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, and advanced purification techniques are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
®-(+)-2-Amino-3-methyl-1,1-diphenylbutane undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is often used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Mechanism of Action
The mechanism by which ®-(+)-2-Amino-3-methyl-1,1-diphenylbutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chiral nature of the compound allows it to selectively bind to specific sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **(S
Properties
IUPAC Name |
(2R)-3-methyl-1,1-diphenylbutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-13(2)17(18)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16-17H,18H2,1-2H3/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRIVAFIKUXDBL-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584246 | |
Record name | (2R)-3-Methyl-1,1-diphenylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400870-29-3 | |
Record name | (2R)-3-Methyl-1,1-diphenylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-Amino-3-methyl-1,1-diphenylbutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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